2,5-Difluoro-4-nitrobenzonitrile

説明

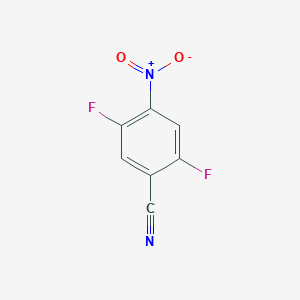

2,5-Difluoro-4-nitrobenzonitrile (CAS: 172921-32-3) is a fluorinated nitroaromatic compound with the molecular formula C₇H₂F₂N₂O₂ and a molecular weight of 184.09–184.10 g/mol (minor discrepancies due to rounding) . It is classified as a benzonitrile derivative featuring a nitro group (-NO₂) at the para position and fluorine atoms at the ortho (2nd) and meta (5th) positions on the benzene ring. The compound is a yellow crystalline solid with a density of 1.51 g/cm³ at 20°C .

Its primary application lies in pharmaceutical and agrochemical research, where it serves as a key intermediate in synthesizing diamine derivatives. For example, it is reduced to 4-amino-2,5-difluorobenzonitrile (CAS: 112279-61-5) via SnCl₂-mediated nitro group reduction, a precursor for further functionalization .

特性

IUPAC Name |

2,5-difluoro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKHVLVXHJDVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172921-32-3 | |

| Record name | 2,5-difluoro-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Oxidation of 2-Fluoro-4-nitrotoluene to 2,5-Difluoro-4-nitrobenzoic Acid, Followed by Conversion to Benzonitrile

- Starting material: 2-fluoro-4-nitrotoluene

- Oxidation agent: Potassium dichromate (K₂Cr₂O₇) in sulfuric acid

- Conditions: Approximately 100°C, with controlled reaction parameters

- Subsequent transformation: Conversion of the benzoic acid derivative to the nitrile using reagents like trifluoroacetic anhydride

- Mackman et al. (2001) reported a molar yield of about 29% for this route, emphasizing the use of CrO₃ in acetic acid for oxidation, followed by amide formation and dehydration to nitrile.

- Bridges et al. (1997) achieved higher yields (~43%) using oxidation with sodium dichromate and subsequent dehydration steps involving P₂O₅ and hexamethyldisilazane, with a notable 95% yield when starting from the amide intermediate.

- Well-established oxidation process

- Multiple steps increase complexity and potential for yield loss

- Use of toxic reagents like chromium compounds

Conversion of 2-Fluoro-4-nitrobenzoic Acid to Benzonitrile

- Starting material: 2-fluoro-4-nitrobenzoic acid

- Step 1: Formation of acid chloride via reaction with oxalyl chloride

- Step 2: Reaction with ammonia or ammonium salts to form nitrile

- This route is highlighted in patent CN109369412A, where the acid is converted into its acid chloride, then reacted with ammonium chloride or phosphorus oxychloride to produce the nitrile.

- The process emphasizes the importance of precise control over reaction conditions to optimize yield and purity.

- Direct conversion from acid to nitrile

- Utilizes common reagents like oxalyl chloride

- Cost-effective but involves handling corrosive reagents

Multi-step Synthesis via Nitrobenzene Derivatives and Cyanation

- Starting from 3,4-difluoronitrobenzene

- Nitration or fluorination to introduce fluorine substituents

- Cyanation of the intermediate to form the nitrile

- This method involves nitration, fluorination, and cyanation steps, with some processes employing copper cyanide or other cyanating agents.

- Flexibility in functional group modifications

- Potential for high yields with optimized conditions

- Use of expensive or toxic reagents in some variants

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-fluoro-4-nitrotoluene | CrO₃, trifluoroacetic anhydride | ~100°C, oxidation + dehydration | 29–43 | Well-studied, scalable | Toxic reagents, multi-step |

| 2 | 2-fluoro-4-nitrobenzoic acid | Oxalyl chloride, NH₃ | Room temp to mild heating | Not specified | Direct conversion | Cost-effective, corrosive reagents |

| 3 | Fluorinated benzene derivatives | Electrophilic fluorination | Variable | Not specified | Regioselectivity | Requires precise fluorination |

| 4 | Nitrobenzene derivatives | Cyanation (copper cyanide) | Mild to moderate | Not specified | High potential yields | Toxic reagents involved |

化学反応の分析

Types of Reactions: 2,5-Difluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Amines: From the reduction of the nitro group.

Substituted benzonitriles: From nucleophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry

Overview : DFNB is being investigated as a building block for novel drug development. Its unique structure allows for specific interactions with biological targets.

Applications :

- Drug Design : DFNB serves as a precursor for synthesizing analogs with improved pharmacological properties.

- Case Study : Research has shown that derivatives of DFNB exhibit anti-tumor activity, with ongoing studies focusing on its binding mechanisms to proteins involved in cancer pathways.

Agrochemicals

Overview : The compound is explored for its potential in developing new pesticides and herbicides.

Applications :

- Pesticide Development : DFNB's nitrile group may interact with plant enzymes or receptors.

- Field Trials : Initial formulations have shown enhanced pest control properties compared to existing agrochemicals.

Materials Science

Overview : DFNB is investigated as a building block for organic semiconductors and light-emitting materials.

Applications :

- Organic Electronics : It is used in synthesizing conjugated polymers that demonstrate improved charge transport properties.

- Research Findings : Studies indicate that incorporating DFNB into polymer matrices enhances the optoelectronic performance of devices.

Analytical Chemistry

Overview : DFNB is utilized as a reference standard in various chromatographic analyses.

Applications :

- Quantification Techniques : Employed in high-performance liquid chromatography (HPLC) and gas chromatography (GC) to accurately quantify other compounds.

- Results : The use of DFNB improves the reliability of calibration curves and retention time determinations.

Computational Chemistry

Overview : DFNB serves as a model compound for theoretical studies.

Applications :

- Molecular Simulations : Used in density functional theory (DFT) calculations to understand electronic properties and reactivity.

- Insights Gained : Computational studies provide valuable information about binding interactions with potential therapeutic targets.

作用機序

The mechanism of action of 2,5-Difluoro-4-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the fluorine and nitro groups make the aromatic ring more susceptible to attack by nucleophiles. In reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares 2,5-difluoro-4-nitrobenzonitrile with analogous benzonitrile derivatives:

Key Observations:

Electron-Withdrawing Effects: The ortho-fluorine atoms in this compound enhance the electron-withdrawing nature of the nitro group, making the nitrile carbon more electrophilic compared to non-fluorinated analogs like 4-nitrobenzonitrile. This increases its susceptibility to nucleophilic attack .

Regioselectivity : Unlike 3,5-difluoro-4-nitrobenzonitrile, the 2,5-difluoro substitution directs further reactions (e.g., nucleophilic aromatic substitution) to specific positions due to reduced steric hindrance .

Reduction Behavior: The nitro group in this compound is efficiently reduced to an amine using SnCl₂·2H₂O under reflux (75°C, 5–7 hours), yielding 4-amino-2,5-difluorobenzonitrile . In contrast, non-fluorinated analogs often require harsher conditions (e.g., higher temperatures or catalytic hydrogenation).

生物活性

2,5-Difluoro-4-nitrobenzonitrile (DFNBN) is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C7H3F2N3O2, this compound features two fluorine atoms and a nitro group that significantly influence its chemical reactivity and biological interactions. This article reviews the biological activity of DFNBN, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of DFNBN is largely attributed to its electron-withdrawing groups, which enhance its reactivity. The nitro group can be reduced to an amino group, allowing for further transformations that may yield biologically active derivatives. The presence of fluorine atoms increases the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target biomolecules.

Key Reactions

- Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

- Nucleophilic Substitution : The aromatic ring is susceptible to nucleophilic attack due to the electron-withdrawing effects of the nitro and fluorine groups.

Biological Activity and Applications

Research indicates that DFNBN exhibits promising biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an anticancer agent and as a precursor for synthesizing other biologically active compounds.

Anticancer Activity

A study highlighted the use of DFNBN as a precursor in the synthesis of compounds with anticancer properties. For instance, derivatives obtained from DFNBN have shown efficacy against various cancer cell lines, suggesting its potential role in cancer therapy.

Case Studies

- Antitumor Activity : In vitro studies demonstrated that DFNBN derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. These findings suggest that modifications to the DFNBN structure can enhance its antitumor efficacy.

- Enzyme Interaction : Another study explored the interaction of DFNBN with specific enzymes involved in metabolic pathways. The results indicated that DFNBN could act as an inhibitor, providing insights into its potential use as a therapeutic agent in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DFNBN, a comparison with structurally similar compounds is useful:

| Compound | Structure | Notable Activity |

|---|---|---|

| 3,5-Difluoro-4-nitrobenzonitrile | Structure | Moderate cytotoxicity |

| 2,4-Difluoro-5-nitrobenzonitrile | Structure | Limited biological activity |

| 2,5-Difluoro-4-nitrobenzoic acid | Structure | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,5-Difluoro-4-nitrobenzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nitration and fluorination of benzonitrile derivatives. For example, nitration of 2,5-difluorobenzonitrile using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) minimizes side reactions. Fluorination can employ KF or CsF in polar aprotic solvents (e.g., DMF) under reflux .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Yield improvements (60–75%) are achieved by slow reagent addition and inert atmospheres .

Q. How can researchers confirm the structural identity of this compound?

- Analytical Techniques :

- X-ray crystallography for unambiguous confirmation (e.g., bond angles, nitro-group orientation) .

- Spectroscopy :

- ¹H/¹³C NMR : Nitro groups deshield adjacent protons (δ ~8.5 ppm for aromatic H); fluorine coupling observed in ¹⁹F NMR .

- IR : Strong nitrile (C≡N) stretch at ~2230 cm⁻¹; nitro (NO₂) asymmetric stretch at ~1530 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 184.1 (C₇H₂F₂N₂O₂⁺) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported CAS numbers for this compound?

- Issue : and report CAS 172921-32-3, while lists 1123172-88-2 for a structurally similar compound (3,5-Difluoro-4-nitrobenzonitrile).

- Resolution : Cross-validate using authoritative databases (PubChem, NIST) and batch-specific supplier data. Confirm regiochemistry (2,5- vs. 3,5-substitution) via NMR or X-ray .

Q. What strategies mitigate competing side reactions during fluorination of nitrobenzonitrile precursors?

- Challenge : Nitro groups can undergo reduction or displacement under fluorination conditions.

- Solutions :

- Use anhydrous KF in DMF at 120°C to favor nucleophilic aromatic substitution over reduction.

- Add catalytic 18-crown-6 to enhance fluoride ion reactivity.

- Monitor byproducts (e.g., 2-fluoro-4-nitrobenzoic acid) via LC-MS and adjust stoichiometry .

Q. How is this compound applied in medicinal chemistry research?

- Applications :

- Intermediate for kinase inhibitors : The nitrile group acts as a hydrogen-bond acceptor; fluorine enhances metabolic stability.

- Photoaffinity labeling : Nitro groups facilitate UV-induced crosslinking in target engagement studies.

Data Reliability and Safety

Q. Why is safety data limited for this compound, and what precautions are recommended?

- Assume toxicity: Use fume hoods, nitrile gloves, and eye protection.

- Store in airtight containers away from reducing agents (risk of nitro-group decomposition).

- Refer to analogs (e.g., nitrobenzenes) for hazard modeling .

Q. How can researchers validate synthetic yields when scaling up this compound production?

- Validation :

- Compare lab-scale (1–10 g) vs. pilot-scale (100 g) yields using identical catalysts (e.g., Pd/C for nitro reduction).

- Track impurities via HPLC-MS and adjust residence times in continuous-flow reactors to maintain purity >95% .

Contradiction Analysis

Q. How to resolve conflicting melting point data for fluorinated nitrobenzonitriles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。